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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the data

analysis workflow of Clonally-Resolved Sequencing (CLR-Seq) experiments. The focus is on

C-type Lectin Receptor (CLR) Sequencing, a powerful technique to identify and characterize

microbial populations that interact with host immune receptors. Additionally, this document

details the application of Centered Log-Ratio (CLR) transformation, a critical step in analyzing

the compositional data generated from such sequencing experiments.

Introduction to C-type Lectin Receptor (CLR)
Sequencing
C-type lectin receptors (CLRs) are a class of pattern recognition receptors expressed on the

surface of antigen-presenting cells (APCs) that play a crucial role in the innate immune system

by recognizing carbohydrate structures on the surface of microbes.[1][2][3] CLR-Sequencing

(CLR-Seq) is an experimental pipeline that combines fluorescence-based sorting of bacteria

that bind to specific CLRs with high-throughput sequencing, typically of the 16S rRNA gene, to

identify these interacting microbes from a complex community.[4][5] This technique provides

valuable insights into the mechanisms of host-microbe interactions and can help identify key

microbial species that modulate immune responses.
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CLR-Seq is a versatile technique with broad applications in various research and development

areas:

Immunology: Elucidate the role of specific microbial glycans in activating immune responses

and shaping the host's immune homeostasis. By identifying which bacteria are recognized by

CLRs, researchers can investigate the downstream signaling pathways and the resulting

cytokine production.

Microbiology: Characterize the glycan profiles of different microbial species within a complex

community and understand how these profiles influence their interaction with the host.

Drug Development: Identify novel microbial targets for therapeutic intervention. For example,

bacteria that interact with CLRs to dampen immune responses could be targeted to enhance

anti-tumor immunity. Conversely, identifying bacteria that trigger inflammatory responses via

CLRs could lead to new treatments for inflammatory diseases.

Personalized Medicine: Assess individual variations in microbial populations that interact with

the host immune system, potentially leading to personalized therapeutic strategies.

Experimental Protocol for CLR-Seq
This protocol outlines the key steps for performing a CLR-Seq experiment, from sample

preparation to sequencing.

1. Isolation of Microbiota

Objective: To isolate microbial cells from a complex sample, such as fecal matter, while

removing host cells and debris.

Protocol:

Homogenize the sample (e.g., fecal sample) in a suitable buffer (e.g., PBS).

Perform a series of centrifugation and washing steps to separate bacterial cells from larger

debris.

Use a density gradient centrifugation (e.g., with NycoDenz) to further purify the microbial

fraction.
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Verify the purity of the isolated microbiota using a nucleic acid stain (e.g., SYTO 60) and

flow cytometry. An 85% or higher purity is recommended.

2. Incubation with Fluorescently-Labeled CLRs

Objective: To label bacteria that bind to the CLR of interest.

Protocol:

Resuspend the isolated microbiota in a binding buffer (e.g., TSM buffer: 20 mM Tris, 150

mM NaCl, 2 mM CaCl2, 2 mM MgCl2, pH 7.0) containing 1% BSA.

Add the fluorescently-labeled soluble CLR (e.g., FITC-labeled MGL or langerin) to the

microbial suspension.

Incubate for 30 minutes at 37°C with agitation.

Include a negative control with a calcium chelator (e.g., EGTA) to confirm calcium-

dependent binding of the CLR.

Wash the cells to remove unbound CLR.

3. Fluorescence-Activated Cell Sorting (FACS)

Objective: To separate the CLR-bound (fluorescent) bacteria from the unbound population.

Protocol:

Resuspend the stained microbial population in a suitable buffer for sorting (e.g., PBS + 1%

BSA).

Use a flow cytometer to sort the CLR-positive and CLR-negative bacterial populations into

separate collection tubes.

Collect a fraction of the total, unsorted microbiota as a control.

Collect at least 200,000 positive events for subsequent DNA extraction.
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4. DNA Extraction, 16S rRNA Gene Amplification, and Sequencing

Objective: To extract genomic DNA from the sorted and unsorted bacterial populations and

sequence the 16S rRNA gene for taxonomic identification.

Protocol:

Perform DNA extraction from the CLR-positive, CLR-negative, and total microbiota

samples. A repeated bead beating protocol followed by a commercial DNA isolation kit is

effective.

Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers

(e.g., 341F and 805R).

Purify the PCR products.

Perform sequencing using a platform such as Illumina MiSeq.

Data Analysis Workflow for CLR-Seq
The data analysis workflow for CLR-Seq experiments involves several steps, from processing

the raw sequencing data to identifying the microbial taxa enriched by CLR binding.
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Overall workflow for a CLR-Seq experiment and subsequent data analysis.
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1. Raw Sequencing Data Processing

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

Trim low-quality bases and remove adapter sequences.

Read Merging: For paired-end reads, merge the forward and reverse reads to obtain full-

length sequences of the amplified region.

Chimera Removal: Identify and remove chimeric sequences, which are artifacts of PCR

amplification, using tools like VSEARCH.

2. Taxonomic Classification

ASV/OTU Generation: Process the high-quality reads to define Amplicon Sequence Variants

(ASVs) or cluster them into Operational Taxonomic Units (OTUs). ASVs provide single-

nucleotide resolution.

Taxonomy Assignment: Assign taxonomic labels to each ASV/OTU by comparing their

sequences against a reference database such as SILVA or Greengenes.

3. Abundance Table Generation

Create a feature table that contains the counts of each ASV/OTU in each sample (CLR-

positive, CLR-negative, and total microbiota). This table is the primary input for the

downstream analysis.

4. Compositional Data Analysis: Centered Log-Ratio (CLR) Transformation

Sequencing data is compositional, meaning the total number of reads per sample is arbitrary

and does not reflect the absolute abundance of microbes. Analyzing raw counts can lead to

spurious correlations. The Centered Log-Ratio (CLR) transformation is a method to address

this by transforming the data into a log-ratio space where standard statistical methods can be

applied.

Protocol for CLR Transformation:
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Handle Zeros: Since the logarithm of zero is undefined, replace any zero counts in the

abundance table with a small, non-zero value (a process called pseudo-count addition).

Calculate Geometric Mean: For each sample, calculate the geometric mean of the counts

of all ASVs/OTUs.

Apply CLR Transformation: For each ASV/OTU in a sample, the CLR-transformed value is

the natural logarithm of its count divided by the geometric mean of the counts for that

sample.

The formula for the CLR transformation of a single ASV/OTU count (x_i) in a sample with D

total ASVs/OTUs is: clr(x_i) = log(x_i / g(x)) where g(x) is the geometric mean of all counts in

the sample.
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A detailed workflow for the data analysis of CLR-Seq experiments.
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5. Downstream Statistical Analysis and Visualization

Differential Abundance Analysis: Use statistical tests (e.g., t-tests, ANOVA) on the CLR-

transformed data to identify ASVs/OTUs that are significantly enriched or depleted in the

CLR-positive fraction compared to the total microbiota.

Diversity Analysis:

Alpha Diversity: Calculate metrics like the Shannon diversity index to assess the species

richness and evenness within each sample. A decrease in diversity in the sorted fractions

compared to the total population suggests specific selection by the CLR.

Beta Diversity: Use Principal Component Analysis (PCA) on the CLR-transformed data to

visualize the differences in microbial community composition between samples. The

Aitchison distance, which is the Euclidean distance between CLR-transformed

compositions, can be used for clustering.

Visualization: Generate plots such as heatmaps, bar charts of taxonomic composition, and

PCA plots to visually represent the results.

Quantitative Data Presentation
Table 1: Differentially Abundant Taxa in CLR-Positive Fraction

Taxon

Mean
Relative
Abundance
(Total)

Mean
Relative
Abundance
(CLR-
Positive)

Fold
Change

p-value
Adjusted p-
value

Bacteroides 0.25 0.45 1.80 0.005 0.015

Prevotella 0.15 0.05 0.33 0.012 0.031

Ruminococcu

s
0.10 0.20 2.00 0.001 0.008

Faecalibacter

ium
0.30 0.10 0.33 0.008 0.022
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Table 2: Alpha Diversity Metrics

Sample Group Shannon Diversity Index (Mean ± SD)

Total Microbiota 4.5 ± 0.3

CLR-Positive 3.2 ± 0.4

CLR-Negative 4.3 ± 0.2

CLR Signaling Pathway
The engagement of a CLR by a microbial ligand can initiate a signaling cascade that leads to

various cellular responses, including phagocytosis, cytokine production, and antigen

presentation.
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A simplified signaling pathway initiated by CLR engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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